molecular formula C19H16ClNO4S B8378160 Ethyl 2-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Ethyl 2-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Cat. No. B8378160
M. Wt: 389.9 g/mol
InChI Key: IORUVVWXOIKODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClNO4S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate

Molecular Formula

C19H16ClNO4S

Molecular Weight

389.9 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)-2-chloro-5-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C19H16ClNO4S/c1-2-25-19(22)16-13-17(14-9-5-3-6-10-14)21(18(16)20)26(23,24)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

IORUVVWXOIKODQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (40 mL) of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (1.0 g) in tetrahydrofuran was added sodium hydride (60% in oil, 488 mg) at room temperature and the mixture was stirred for 30 min. 15-Crown-5 (2.65 g) was added dropwise and the mixture was stirred for 30 min. Benzenesulfonyl chloride (1.84 g) was added, and the mixture was further stirred for 24 hr. Saturated brine was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=85:15), and crystallized from diisopropyl ether to give the title compound as colorless crystals (yield 1.27 g, 81%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

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